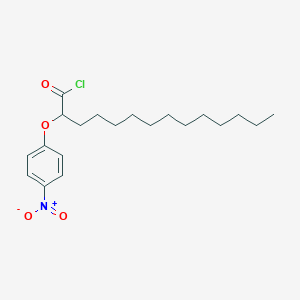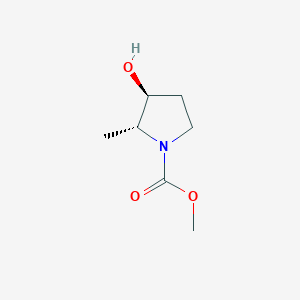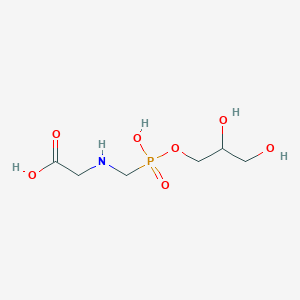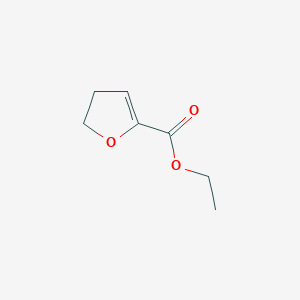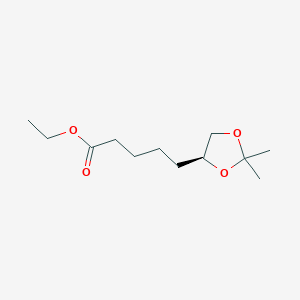
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known for its unique chemical structure, which makes it an ideal candidate for drug development. In
Applications De Recherche Scientifique
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been extensively studied for its therapeutic potential. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Effets Biochimiques Et Physiologiques
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its high degree of purity. The compound can be synthesized with a high degree of accuracy, which makes it an ideal candidate for drug development. However, one of the limitations of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.
Orientations Futures
There are several future directions for the study of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Finally, further research is needed to fully understand the mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate and its potential therapeutic applications.
Méthodes De Synthèse
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methyl-1H-pyrrole-2-carboxylic acid with methyl chloroformate in the presence of a base. The reaction yields methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate with a high degree of purity.
Propriétés
Numéro CAS |
111558-22-6 |
|---|---|
Nom du produit |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
Clé InChI |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
SMILES canonique |
CC1(C=CC(=O)N1)C(=O)OC |
Synonymes |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



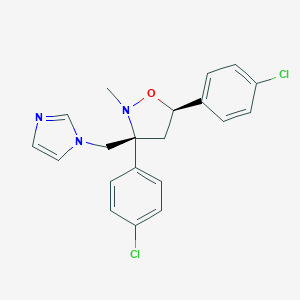
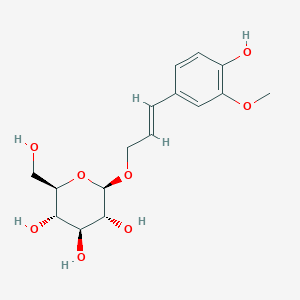
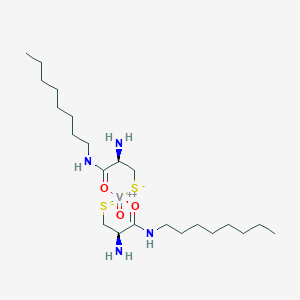
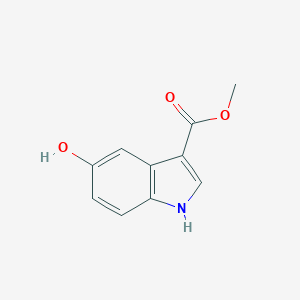
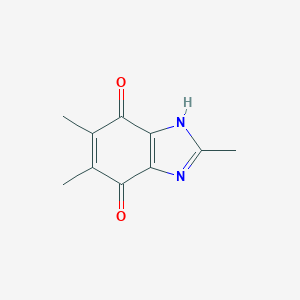
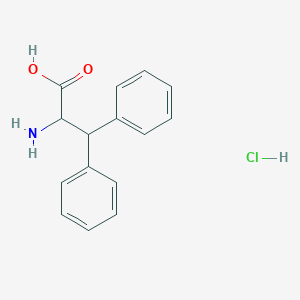
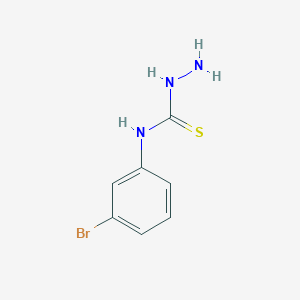
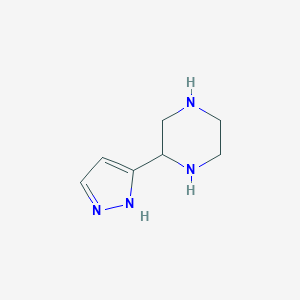
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
